Cas no 77727-18-5 ((-)-Candidone)

(-)-Candidone 化学的及び物理的性質

名前と識別子

-

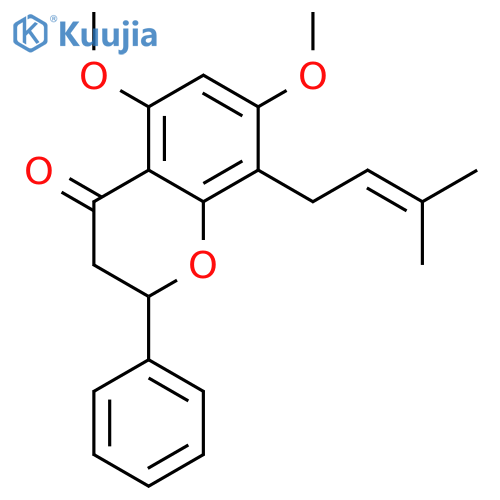

- (2S)-5,7-dimethoxy-8-(3-methylbut-2-en-1-yl)-2-phenyl-2,3-dihydro-4H-chromen-4-one

- 4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dimethoxy-8-(3-methyl-2-butenyl)-2-phenyl-, (2S)-

- Candidone, >=95% (LC/MS-ELSD)

- CHEMBL454844

- DTXSID40998932

- 77727-18-5

- 4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dimethoxy-8-(3-methyl-2-buten-1-yl)-2-phenyl-, (2S)-

- candidone

- CHEBI:187753

- AKOS040734364

- 5,7-Dimethoxy-8-(3-methylbut-2-en-1-yl)-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one

- (2S)-5,7-dimethoxy-8-(3-methylbut-2-enyl)-2-phenyl-2,3-dihydrochromen-4-one

- (-)-Candidone

-

- MDL: MFCD24849324

- インチ: InChI=1S/C22H24O4/c1-14(2)10-11-16-19(24-3)13-20(25-4)21-17(23)12-18(26-22(16)21)15-8-6-5-7-9-15/h5-10,13,18H,11-12H2,1-4H3/t18-/m0/s1

- InChIKey: JYESOAFLKFHYHP-SFHVURJKSA-N

- ほほえんだ: CC(=CCC1=C2C(=C(C=C1OC)OC)C(=O)CC(O2)C3=CC=CC=C3)C

計算された属性

- せいみつぶんしりょう: 352.16752

- どういたいしつりょう: 352.16745924g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 26

- 回転可能化学結合数: 5

- 複雑さ: 504

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.8

- トポロジー分子極性表面積: 44.8Ų

じっけんとくせい

- PSA: 44.76

(-)-Candidone セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

(-)-Candidone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C175208-10mg |

(-)-Candidone |

77727-18-5 | 10mg |

$ 2096.00 | 2023-04-18 | ||

| TRC | C175208-1mg |

(-)-Candidone |

77727-18-5 | 1mg |

$ 270.00 | 2023-04-18 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | SMB00135-1MG |

Candidone |

77727-18-5 | 1mg |

¥3083.71 | 2023-09-14 |

(-)-Candidone 関連文献

-

Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910

-

Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393

-

Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688

-

Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415

-

Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293

-

Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764

-

Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556

-

Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577

-

Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785

-

Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855

(-)-Candidoneに関する追加情報

Introduction to (-)-Candidone (CAS No. 77727-18-5)

(-)-Candidone, identified by the Chemical Abstracts Service Number (CAS No.) 77727-18-5, is a naturally occurring sesquiterpene lactone derivative with significant pharmacological interest. This compound has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. The name (-)-Candidone itself suggests its stereochemical configuration, which plays a crucial role in determining its interaction with biological targets.

The chemical structure of (-)-Candidone consists of a cyclopentane ring fused with a trans-decalin system, further modified by a lactone moiety. This intricate framework contributes to its distinct pharmacophore, making it a valuable scaffold for drug discovery. Recent studies have highlighted the compound's promising properties in modulating various biological pathways, particularly those relevant to inflammation and neurodegenerative disorders.

In the context of modern pharmaceutical research, (-)-Candidone has been investigated for its potential therapeutic applications. Preliminary in vitro studies indicate that it exhibits significant anti-inflammatory effects by inhibiting key pro-inflammatory cytokines such as TNF-α and IL-6. These findings align with the growing interest in natural products as sources of novel anti-inflammatory agents. The compound's ability to modulate cytokine production suggests its utility in developing treatments for chronic inflammatory conditions.

Moreover, (-)-Candidone has shown promise in preclinical models of neurodegenerative diseases. Research has demonstrated its ability to protect against oxidative stress and prevent neuronal cell death, making it a candidate for further exploration in the treatment of Alzheimer's and Parkinson's diseases. The exact mechanisms underlying these effects are still under investigation, but they likely involve interactions with mitochondrial function and antioxidant defense systems.

The stereochemistry of (-)-Candidone is another critical aspect of its pharmacological profile. The (-) configuration, as indicated by the name, appears to be essential for its biological activity. Studies have shown that enantiomeric forms of this compound exhibit markedly different biological responses, underscoring the importance of chirality in drug design. This observation aligns with the broader trend in pharmaceutical research toward developing enantiomerically pure compounds to enhance efficacy and minimize side effects.

Recent advances in synthetic chemistry have enabled more efficient production methods for (-)-Candidone, facilitating further research and development. Techniques such as biocatalysis and asymmetric synthesis have been employed to improve yield and purity, making it more feasible to explore its therapeutic potential in clinical settings. These advancements are part of a larger effort to bridge the gap between natural product discovery and drug development.

The pharmacokinetic properties of (-)-Candidone are also being studied to optimize its delivery and bioavailability. Initial data suggest that it exhibits moderate solubility in both water and lipids, which could influence its absorption and distribution within the body. Understanding these properties is crucial for designing effective formulations that maximize therapeutic outcomes while minimizing adverse effects.

In conclusion, (-)-Candidone (CAS No. 77727-18-5) represents a promising natural product with significant potential in medicinal chemistry. Its unique structural features, coupled with emerging evidence of its biological activities, make it an attractive candidate for further investigation. As research continues to uncover new insights into its mechanisms of action, (-)-Candidone may play a vital role in the development of novel therapeutics for various diseases.

77727-18-5 ((-)-Candidone) 関連製品

- 1780372-01-1(7-Bromoisoquinoline-3-carbonitrile)

- 1343175-93-8(2-methoxy-N-(3-methylcyclopentyl)pyridin-3-amine)

- 1156153-91-1(4-Prop-2-enoyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide)

- 2172278-29-2(2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylbenzoylazetidin-3-yl}acetic acid)

- 1261677-75-1(2-Bromo-3-(difluoromethyl)naphthalene)

- 1821329-21-8(4-(2-Chloro-5-fluorophenyl)piperidine Hydrochloride)

- 886931-79-9(N-(3-acetylphenyl)-2-{5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetamide)

- 1889127-43-8(1-(3,4-dimethylphenyl)-2,2-dimethylcyclopropylmethanol)

- 2228557-61-5(3-(3,4,5-trifluorophenyl)methylazetidin-3-ol)

- 93667-66-4(dl-3-Methylvaline hydrochloride)